Sulfo-Cyanine5.5 amine (potassium)
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Overview
Description
Sulfo-Cyanine5.5 amine (potassium) is a water-soluble cyanine dye that is highly suitable for far-red and near-infrared applications, such as in vivo imaging. This compound contains four sulfonate groups, which contribute to its high hydrophilicity and water solubility. Like other cyanine dyes, Sulfo-Cyanine5.5 amine (potassium) has an excellent extinction coefficient, making it a bright fluorescent marker in the far-red region. The amine group in this dye is separated from the fluorophore by a relatively long linker, facilitating conjugation with various electrophiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cyanine5.5 amine (potassium) involves the incorporation of sulfonate groups into the cyanine dye structure. The amine group is introduced through a relatively long linker, which aids in conjugation. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of activated esters, epoxides, and other electrophilic reagents to couple with the aliphatic primary amine groups .
Industrial Production Methods
Industrial production of Sulfo-Cyanine5.5 amine (potassium) typically involves large-scale synthesis using automated processes to ensure consistency and purity. The dye is produced in controlled environments to maintain its high hydrophilicity and water solubility. The final product is subjected to rigorous quality control measures, including NMR and HPLC-MS analysis, to confirm its purity and molecular weight .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cyanine5.5 amine (potassium) undergoes various chemical reactions, including:
Substitution Reactions: The aliphatic primary amine group can react with electrophiles such as activated esters and epoxides.
Enzymatic Transamination: The amine group can be used in enzymatic transamination labeling
Common Reagents and Conditions
Activated Esters: Used for coupling with the amine group.
Epoxides: React with the amine group to form stable products.
Enzymes: Facilitate transamination reactions
Major Products
The major products formed from these reactions are conjugated dyes that retain the fluorescent properties of Sulfo-Cyanine5.5 amine (potassium). These conjugates are used in various imaging and labeling applications .
Scientific Research Applications
Sulfo-Cyanine5.5 amine (potassium) has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent marker in various chemical assays.
Biology: Employed in in vivo imaging to track biological processes.
Medicine: Utilized in diagnostic imaging and therapeutic research.
Industry: Applied in the development of fluorescent probes and sensors
Mechanism of Action
The mechanism of action of Sulfo-Cyanine5.5 amine (potassium) involves its ability to fluoresce in the far-red region. The dye’s high extinction coefficient and quantum yield make it an effective marker for imaging applications. The amine group allows for conjugation with various biomolecules, enabling targeted imaging and labeling. The molecular targets and pathways involved depend on the specific application and the nature of the conjugated biomolecule .
Comparison with Similar Compounds
Similar Compounds
Sulfo-Cyanine5 amine: Another water-soluble cyanine dye with similar properties but different spectral characteristics.
Sulfo-Cyanine3 amine: A cyanine dye used for imaging in the visible spectrum.
BDP FL tetrazine: A reactive dye for the inverse electron demand Diels-Alder reaction
Uniqueness
Sulfo-Cyanine5.5 amine (potassium) is unique due to its high hydrophilicity, water solubility, and excellent extinction coefficient. These properties make it particularly suitable for far-red and near-infrared imaging applications, providing bright and stable fluorescence signals .
Properties
Molecular Formula |
C46H54K2N4O13S4 |
---|---|
Molecular Weight |
1077.4 g/mol |
IUPAC Name |
dipotassium;(2E)-3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-8-sulfo-6-sulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C46H56N4O13S4.2K/c1-45(2)40(49(5)36-21-19-32-34(43(36)45)26-30(64(52,53)54)28-38(32)66(58,59)60)16-10-8-11-17-41-46(3,4)44-35-27-31(65(55,56)57)29-39(67(61,62)63)33(35)20-22-37(44)50(41)25-15-9-12-18-42(51)48-24-14-7-6-13-23-47;;/h8,10-11,16-17,19-22,26-29H,6-7,9,12-15,18,23-25,47H2,1-5H3,(H4-,48,51,52,53,54,55,56,57,58,59,60,61,62,63);;/q;2*+1/p-2 |
InChI Key |
UHRNSQDVKXPMOX-UHFFFAOYSA-L |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCCCCCCN)C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCCN)C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+] |
Origin of Product |
United States |
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